![molecular formula C11H23NO2S B14638062 4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 53463-95-9](/img/structure/B14638062.png)
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol typically involves the reaction of methanesulfinyl chloride with a suitable piperidine derivative. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form methanesulfonyl derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a methanesulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include methanesulfonyl derivatives, methanesulfanyl derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include methanesulfonyl chloride, methanesulfinyl chloride, and other piperidine derivatives with different substituents.
Uniqueness
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol is unique due to the presence of both the methanesulfinyl group and the highly substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
53463-95-9 |
|---|---|
分子式 |
C11H23NO2S |
分子量 |
233.37 g/mol |
IUPAC名 |
2,2,6,6-tetramethyl-4-(methylsulfinylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C11H23NO2S/c1-9(2)6-11(13,8-15(5)14)7-10(3,4)12-9/h12-13H,6-8H2,1-5H3 |
InChIキー |
VCVRNEXJZRVFRY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)(CS(=O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanethione](/img/structure/B14637979.png)
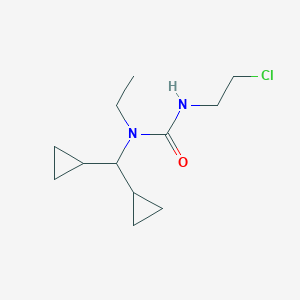

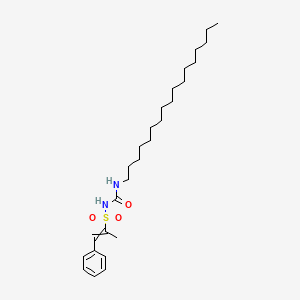
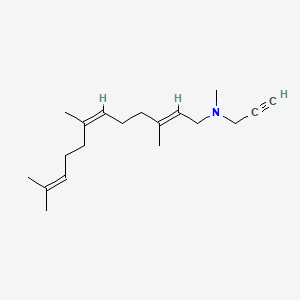
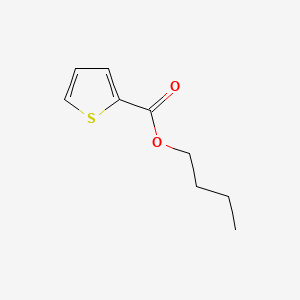
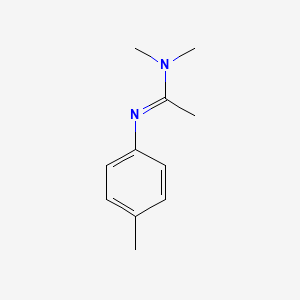
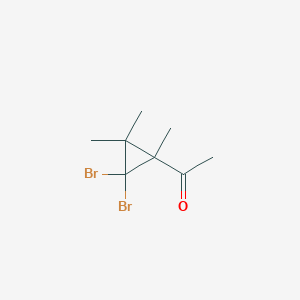
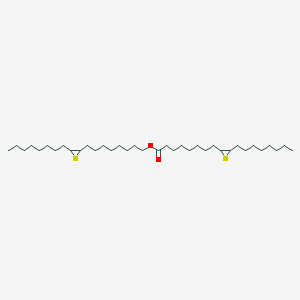
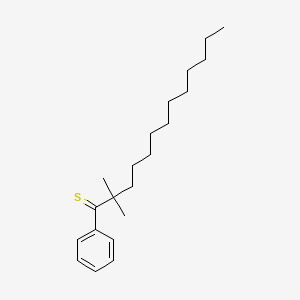

![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)

![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)
